molecular formula C11H11N3OS B4875056 3,5-dimethyl-N-(1,3,4-thiadiazol-2-yl)benzamide

3,5-dimethyl-N-(1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B4875056
M. Wt: 233.29 g/mol
InChI Key: DORHAKCFWSNKPQ-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-(1,3,4-thiadiazol-2-yl)benzamide is a compound belonging to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and industry. The presence of the thiadiazole ring in the structure imparts unique properties to the compound, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-(1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 3,5-dimethylbenzoic acid with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired 1,3,4-thiadiazole derivative .

Industrial Production Methods

Industrial production of 1,3,4-thiadiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-(1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols, halides

Major Products Formed

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It exhibits antimicrobial, antifungal, and anticancer activities, making it a potential candidate for drug development.

    Medicine: The compound has shown promise in the treatment of various diseases, including bacterial infections, fungal infections, and cancer.

    Industry: It is used in the development of agrochemicals and as a corrosion inhibitor in industrial applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-dimethyl-N-(1,3,4-thiadiazol-2-yl)benzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the 3,5-dimethylbenzamide moiety enhances its lipophilicity and bioavailability, making it a more effective compound in various applications compared to its analogs .

Properties

IUPAC Name

3,5-dimethyl-N-(1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS/c1-7-3-8(2)5-9(4-7)10(15)13-11-14-12-6-16-11/h3-6H,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DORHAKCFWSNKPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=NN=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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